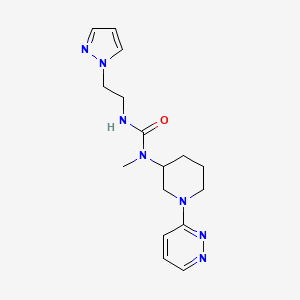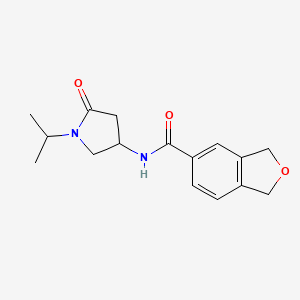![molecular formula C15H25NO B6753281 8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone](/img/structure/B6753281.png)
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azaspiro[45]decan-8-yl(cyclopentyl)methanone is a spiro compound characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150 to 200°C . These methods are designed to be efficient and cost-effective, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of commercially available reagents and straightforward reaction conditions makes the industrial synthesis of this compound feasible and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which play a role in various physiological processes . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1-Oxa-4-azaspiro[4.5]decane
- 2-Azaspiro[4.5]decan-3-one
Uniqueness
8-Azaspiro[4.5]decan-8-yl(cyclopentyl)methanone is unique due to its specific spirocyclic structure and the presence of a cyclopentyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
8-azaspiro[4.5]decan-8-yl(cyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14(13-5-1-2-6-13)16-11-9-15(10-12-16)7-3-4-8-15/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYJPLPYNMZOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CCCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B6753202.png)

![4-Methyl-5-[2-(3-methylsulfinyl-1,2,4-triazol-4-yl)ethyl]-1,3-thiazole](/img/structure/B6753214.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6753219.png)
![3-[2-(1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B6753231.png)

![1-Methyl-5-[4-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B6753248.png)
![[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanone](/img/structure/B6753254.png)
![3-[2-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B6753260.png)
![3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B6753271.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6753273.png)
![(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753279.png)
![(2-Cyclopropylpyrimidin-4-yl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6753290.png)
![2-[[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6753297.png)
